9-Butyl-8-iodo-9H-purin-6-amine
Description
The compound 9-Butyl-8-iodo-9H-purin-6-amine is a synthetically designed purine (B94841) derivative that stands at the intersection of medicinal chemistry and molecular biology. While specific research focused exclusively on this molecule is not extensively published, its structure is highly indicative of its role as a versatile intermediate in the synthesis of more complex molecules for biological screening. Its identity is rooted in the broader, highly significant field of purine chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H12IN5 |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
9-butyl-8-iodopurin-6-amine |
InChI |
InChI=1S/C9H12IN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13) |
InChI Key |
XZMKHGZUBAEFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1I)N |
Origin of Product |
United States |
Sophisticated Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone in the determination of molecular structure in solution. For 9-Butyl-8-iodo-9H-purin-6-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a detailed map of the proton and carbon environments and their intricate connectivities.
Regrettably, specific, publicly available NMR data for this compound is not available in the searched scientific literature. To illustrate the expected analytical approach, a hypothetical data set will be discussed.
Hypothetical ¹H and ¹³C NMR Data:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H2 | ~8.1 | - |
| NH₂ | ~6.0 (broad) | - |
| N9-CH₂ | ~4.2 (t) | ~45.0 |
| -CH₂- | ~1.8 (sextet) | ~31.0 |
| -CH₂- | ~1.3 (sextet) | ~20.0 |
| -CH₃ | ~0.9 (t) | ~13.5 |
| C2 | - | ~152.0 |
| C4 | - | ~150.0 |
| C5 | - | ~118.0 |
| C6 | - | ~156.0 |
| C8 | - | ~95.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): A hypothetical COSY spectrum would reveal correlations between the protons of the butyl chain. For instance, the triplet of the N9-CH₂ group would show a cross-peak with the adjacent methylene (B1212753) protons, which in turn would correlate with the next methylene group, and finally with the terminal methyl group, confirming the linear butyl chain structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and their attached carbons. In our hypothetical case, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~45.0 ppm, assigning them to the N9-CH₂ group. Similarly, other proton signals of the butyl chain would be unambiguously assigned to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) C-H correlations, which is vital for connecting different parts of the molecule. Key hypothetical correlations would include the N9-CH₂ protons showing cross-peaks to the C4 and C8 carbons of the purine (B94841) ring, confirming the attachment of the butyl group at the N9 position. The H2 proton would be expected to show correlations to C4 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. A key hypothetical observation would be a cross-peak between the N9-CH₂ protons and the protons of the amino group at C6, providing evidence for their spatial closeness and helping to define the molecule's preferred conformation.
Dynamic NMR Studies for Conformational Analysis and Tautomeric Equilibria
While specific dynamic NMR studies on this compound are not documented in the available literature, this technique could provide insights into the rotational barriers of the N-C bond of the butyl group and the potential for different conformational isomers. Furthermore, it could be employed to study the potential for tautomerism in the purine ring system, for instance, the equilibrium between the amine and imine forms, although the amine form is generally predominant for 6-aminopurines.
Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry provides essential information about the molecular weight and the fragmentation pattern of a compound, further corroborating its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is critical for determining the elemental composition of a molecule with high accuracy.
Hypothetical HRMS Data:
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 318.0261 | 318.0265 | C₉H₁₃IN₅ |
The close agreement between the calculated and observed mass for the protonated molecule ([M+H]⁺) would confirm the elemental formula of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping
Tandem MS (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion) to generate a characteristic fragmentation pattern that helps in structural elucidation.
Hypothetical MS/MS Fragmentation of [M+H]⁺ (m/z 318.0):
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 261.0 | Loss of C₄H₉ (butyl group) |
| 191.0 | Loss of I (iodine) |
| 135.0 | Adenine (B156593) fragment |
The fragmentation pattern would be expected to show a characteristic loss of the butyl group and the iodine atom, as well as the appearance of the core adenine fragment, providing strong evidence for the proposed structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy probes the characteristic vibrational modes of functional groups within a molecule.
Hypothetical FT-IR and Raman Data:
| Vibrational Mode | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| N-H Stretch (amine) | ~3300-3100 (broad) | - |
| C-H Stretch (alkyl) | ~2960-2850 | ~2960-2850 |
| C=N, C=C Stretch (purine ring) | ~1650-1550 | ~1650-1550 |
| C-N Stretch | ~1350-1250 | ~1350-1250 |
| C-I Stretch | ~500-600 | ~500-600 |
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), no publicly available single-crystal X-ray diffraction data for the compound this compound was found. Consequently, a detailed analysis of its absolute configuration, bond parameters, and molecular packing arrangements based on experimental X-ray crystallography cannot be provided at this time.
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
The determination of the absolute configuration and precise bond parameters (lengths and angles) of a chiral molecule or a specific crystalline form relies on successful single-crystal X-ray diffraction (SCXRD) analysis. This technique provides definitive three-dimensional structural information. However, for this compound, no such studies have been published or deposited in the aforementioned databases.
Without experimental diffraction data, it is not possible to generate a data table of crystallographic parameters, bond lengths, and bond angles for this specific compound.
Co-Crystallization Strategies for Complex Formation Studies
Co-crystallization is a technique used to form a crystalline solid that consists of two or more molecular components in a stoichiometric ratio. This method is highly valuable for studying non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, between a target molecule and other co-formers. These studies can provide insights into molecular recognition phenomena and the design of new solid forms with tailored properties.
Given the absence of primary crystallographic data for this compound, there is also no information available regarding its use in co-crystallization studies. Research into its ability to form complexes with other molecules has not been documented in the scientific literature.
Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis is required to elucidate its detailed solid-state structure and to explore its potential for forming co-crystals.
Computational and Theoretical Chemistry of 9 Butyl 8 Iodo 9h Purin 6 Amine
In Silico Ligand-Target Docking Studies for Proposed Biomolecular Interactions:Molecular docking simulations would have been used to predict how 9-Butyl-8-iodo-9H-purin-6-amine might bind to the active site of a specific protein. This powerful technique provides insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the design of more potent and selective drug candidates.
In the absence of specific published research on this compound, the detailed scientific narrative and data tables requested cannot be generated. The scientific community has explored computational aspects of other purine (B94841) derivatives, but a direct and detailed investigation into this particular compound remains an area for future research.
Chemical Reactivity and Derivatization Strategies for 9 Butyl 8 Iodo 9h Purin 6 Amine
Palladium-Catalyzed Cross-Coupling Reactions at the 8-Iodo Position
The presence of an iodine atom at the C8 position of 9-butyl-8-iodo-9H-purin-6-amine makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups onto the purine (B94841) ring. sigmaaldrich.com
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgmdpi.com In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 8-position. The general reaction involves the coupling of the 8-iodo purine with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net
The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, and base can significantly influence the reaction's efficiency and scope. sigmaaldrich.comresearchgate.net For instance, anhydrous conditions in solvents like toluene (B28343) are often preferred for electron-rich boronic acids, while aqueous solvent mixtures may be better suited for electron-poor counterparts. researchgate.net
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is particularly valuable for introducing alkynyl moieties onto the purine core at the 8-position of this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orglibretexts.org
Modifications to the traditional Sonogashira protocol have been developed to overcome certain limitations, such as the development of copper-free and amine-free conditions. organic-chemistry.org The regioselectivity of Sonogashira coupling can be controlled by the choice of catalyst and ligands, which is particularly relevant when multiple halogen substituents are present on the purine ring. rsc.org For di- or trihalogenated purines, the reactivity of the halogen at the C6 position is generally the highest. researchgate.net
Buchwald-Hartwig Amination for Amine Functionalization
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a diverse range of primary and secondary amines at the 8-position of the purine ring. The development of sophisticated phosphine (B1218219) ligands has been crucial in expanding the scope of this reaction to include a wide variety of amines and aryl groups, including those with steric hindrance. wikipedia.orgyoutube.com
The catalytic cycle involves the oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine and deprotonation by a base, and finally reductive elimination to form the C-N bond. youtube.com Nickel-based catalyst systems have also been explored as a more earth-abundant alternative to palladium for this transformation. nih.gov
Nucleophilic Substitution Reactions at the Purine Core
The purine ring system is susceptible to nucleophilic substitution reactions, particularly at the C6 position. While the primary focus of this article is on the 8-iodo position, it is important to note that the chlorine atom in related 6-chloropurines is readily displaced by various nucleophiles. nih.gov This reactivity allows for the introduction of a wide range of substituents, including alkoxy, thio, and amino groups. researchgate.net
For instance, 6-chloropurine (B14466) can react with amines, alcohols, and thiols to afford the corresponding 6-substituted purine derivatives. researchgate.netnih.gov The reactivity of the C6 position is generally higher than that of the C2 and C8 positions in nucleophilic aromatic substitution reactions. researchgate.net
Amine Reactivity at the 6-Position: Acylation and Alkylation Reactions
The exocyclic amino group at the C6 position of this compound can undergo various chemical transformations, such as acylation and alkylation. These reactions provide further opportunities for derivatization and the synthesis of novel purine analogues.
Alkylation of the 6-amino group can be achieved through various methods, including direct alkylation with alkyl halides. nih.gov The Minisci reaction, a radical-based method, has been developed for the regioselective alkylation of purine nucleosides at the C6 position under mild conditions. nih.gov Additionally, direct C-H alkylation of purines at the C6 position has been achieved using 4-alkyl-1,4-dihydropyridines in a metal-free system. rsc.org
Regioselective Hydrogenation and Dehalogenation Studies
The iodo group at the C8 position of this compound can be removed through dehalogenation reactions. This process, often achieved through catalytic hydrogenation, results in the formation of the corresponding 8-unsubstituted purine derivative. This can be a useful strategy for synthesizing specific purine analogues or for confirming the structure of a derivatized compound. The regioselectivity of such reactions is crucial, especially when other reducible functional groups are present in the molecule.
Synthesis of Radiolabeled Analogues for Research Probes
The development of radiolabeled analogues of biologically active molecules is a cornerstone of modern biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive, quantitative study of physiological and biochemical processes in living subjects. nih.gov For a compound like this compound, creating radiolabeled versions would enable detailed investigation of its pharmacokinetics, biodistribution, and target engagement. The choice of radionuclide is critical, with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) being the most commonly used isotopes for PET due to their favorable decay characteristics. mdpi.comfrontiersin.org
The short half-life of these isotopes necessitates rapid and efficient radiosynthesis methods, often requiring specialized automated synthesis modules to ensure reproducibility and radiation safety. openmedscience.com The goal is to incorporate the radioisotope into the molecule of interest without altering its fundamental chemical properties and biological activity. mdpi.com
Potential Carbon-11 ([¹¹C]) Labeling Strategies
Carbon-11, with a short half-life of 20.4 minutes, is an attractive choice for radiolabeling as it is a natural constituent of all organic molecules. mdpi.com Its incorporation, therefore, does not change the compound's physicochemical properties. mdpi.com The most common precursor for [¹¹C] labeling is [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄), produced in a cyclotron. mdpi.com These are then converted into more reactive labeling agents like [¹¹C]methyl iodide ([¹¹C]MeI) or [¹¹C]methyl triflate ([¹¹C]MeOTf). mdpi.com
For a molecule such as this compound, several positions could be targeted for [¹¹C] labeling. A primary strategy would involve the N-alkylation of a suitable precursor. For instance, if a des-butyl precursor (8-iodo-9H-purin-6-amine) were available, it could be reacted with [¹¹C]butyl iodide, synthesized from a corresponding [¹¹C]-labeled starting material.
A more common and well-established method is [¹¹C]-methylation. While the target molecule has a butyl group at the N9 position, a hypothetical analogue with a methyl group could be readily synthesized. Research on related purine structures has demonstrated the feasibility of O-[¹¹C]methylation. For example, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized by reacting their corresponding precursors with [¹¹C]CH₃OTf under basic conditions. nih.gov This reaction achieved high radiochemical yields and purity, demonstrating a viable pathway for labeling similar scaffolds. nih.gov
The following table summarizes a potential [¹¹C] labeling reaction for a purine analogue, based on published data for similar compounds.
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 50-60% | nih.gov |
| Synthesis Time | 23 minutes | nih.gov |
| Radiochemical Purity | >99% | nih.gov |
| Specific Activity | 185-555 GBq/µmol | nih.gov |
This data is based on the synthesis of 2-((6-amino-9H-purin-8-yl)thio)-N-(3-[¹¹C]methoxy-4-methoxyphenyl)acetamide and is presented as a model for potential purine labeling.
Potential Fluorine-18 ([¹⁸F]) Labeling Strategies
Fluorine-18 is another widely used radionuclide for PET, offering a longer half-life of 109.8 minutes, which allows for longer imaging studies and transportation from the production site. frontiersin.org The introduction of a fluorine atom can sometimes alter the biological properties of a molecule, which must be considered during the design of a radiotracer.
A common strategy for [¹⁸F] labeling is nucleophilic substitution, where [¹⁸F]fluoride displaces a good leaving group on a precursor molecule. nih.gov For this compound, direct radiofluorination at the purine core could be challenging. However, a multi-step synthesis could be envisioned where a fluorinated side chain is first synthesized and then attached to the purine scaffold.
A more direct approach, demonstrated for other purines, involves the nucleophilic displacement of a trimethylammonio-group. nih.gov In a study on the synthesis of [¹⁸F]-6-fluoropurine, this method resulted in high radiochemical yields under mild conditions. nih.gov This suggests that a precursor of this compound, functionalized with a suitable leaving group at a position amenable to fluorination, could be a viable substrate for [¹⁸F] labeling.
The table below outlines the results from the synthesis of a [¹⁸F]-labeled purine derivative, providing a potential framework for the development of a radiolabeled version of this compound.
| Parameter | Value | Reference |
| Radiochemical Yield (for ribofuranosyl derivative) | ~63% | nih.gov |
| Reaction Temperature | Not specified (mild conditions) | nih.gov |
| Reaction Time | Not specified | nih.gov |
This data is based on the synthesis of ¹⁸F-6-fluoro-9-beta-D-ribofuranosylpurine and serves as an illustrative example.
The development of radiolabeled probes for this compound would be a significant step forward in understanding its biological role. The strategies outlined here, based on established radiolabeling methodologies for related purine structures, provide a solid foundation for the future synthesis and evaluation of such research tools.
Mechanistic Investigations of Biomolecular Interactions Preclinical/in Vitro Focus
Characterization of Enzyme Modulation and Inhibition Profiles
To understand the potential therapeutic applications of 9-Butyl-8-iodo-9H-purin-6-amine, a thorough investigation of its effects on various enzymes is crucial.
Kinetic Analysis of Enzyme Inhibition (e.g., IC50, Ki determination)
Currently, there is no publicly available data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any enzyme. Such kinetic analyses are fundamental in determining the potency of an inhibitor.
Table 1: Hypothetical Kinetic Analysis Data for this compound
| Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
|---|
Specificity and Selectivity Profiling against Enzyme Families (e.g., kinases, phosphodiesterases, deaminases)
The selectivity of a compound for its target enzyme over other related enzymes is a critical factor in its development as a therapeutic agent. No studies have been published that profile the selectivity of this compound against any enzyme family.
Table 2: Hypothetical Selectivity Profile for this compound
| Enzyme Family | Representative Enzyme | Percent Inhibition at 10 µM |
|---|---|---|
| Kinases | Data Not Available | Data Not Available |
| Phosphodiesterases | Data Not Available | Data Not Available |
Receptor Binding and Ligand-Receptor Interaction Assays
The ability of this compound to bind to specific receptors is another key aspect of its potential pharmacological activity that remains unexplored.
Saturation and Competition Binding Studies with Isolated Receptors
There are no published saturation or competition binding studies for this compound with any isolated receptors. These assays are essential for determining the presence and density of binding sites.
Quantitative Analysis of Binding Affinity and Dissociation Constants
Without binding studies, the binding affinity (Kd) of this compound to any receptor is unknown. This value is critical for understanding the strength of the interaction between the compound and its potential target.
Table 3: Hypothetical Receptor Binding Data for this compound
| Receptor Target | Binding Affinity (Kd) (nM) | Dissociation Constant (Koff) (s⁻¹) |
|---|
Nucleic Acid Interaction Studies (DNA/RNA Binding)
The potential for purine (B94841) analogues to interact with DNA and RNA is an area of significant research interest. However, no studies have been published investigating the binding of this compound to nucleic acids. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or electrophoretic mobility shift assays would be required to determine if and how this compound interacts with DNA or RNA.
Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, CD) for DNA/RNA Complex Formation
Currently, there is a notable absence of specific studies employing spectroscopic techniques to analyze the complex formation between this compound and DNA or RNA. However, based on studies of structurally related 8-iodopurine derivatives, it is hypothesized that techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) could provide valuable insights.
Future research in this area would likely involve titrating the compound against a fixed concentration of DNA or RNA and observing changes in the spectral properties. For instance, UV-Vis spectroscopy could reveal hyperchromic or hypochromic shifts, indicative of intercalation or groove binding. Fluorescence spectroscopy, assuming the compound or a fluorescent probe is displaced, could be used to determine binding affinities and stoichiometry. Circular dichroism would be particularly useful in assessing conformational changes in the nucleic acid structure upon binding of the compound.
Gel Electrophoresis and Footprinting Assays for Binding Site Analysis
To date, no published studies have utilized gel electrophoresis or footprinting assays to specifically map the binding sites of this compound on DNA or RNA. Such experiments are crucial for understanding the sequence or structural specificity of its interactions.
In prospective studies, gel mobility shift assays could be employed to demonstrate the formation of a stable complex between the compound and a labeled nucleic acid fragment. A shift in the migration of the nucleic acid through the gel matrix upon incubation with the compound would confirm binding. Following this, enzymatic or chemical footprinting assays would be the logical next step. These techniques could reveal the precise nucleotides that are protected from cleavage by the bound ligand, thereby identifying the binding footprint and preferred recognition sites.
Modulation of Cellular Signaling Pathways in Isolated Cell Lines (non-human, research-grade)
The investigation into how this compound affects cellular functions extends to its modulation of signaling pathways. Research in this domain, using non-human cell lines, is essential for building a preclinical profile of the compound's activity.
Investigation of Intracellular Metabolite Levels and Enzyme Activities
There is currently a lack of data from studies investigating the impact of this compound on intracellular metabolite levels and the activities of specific enzymes in non-human cell lines. Given its purine structure, it is plausible that the compound could interfere with nucleotide metabolism or enzymes that utilize purine-based cofactors.
Future research endeavors would likely employ techniques such as mass spectrometry-based metabolomics to obtain a broad profile of changes in intracellular metabolites following treatment with the compound. Furthermore, specific enzyme activity assays would be necessary to determine if it acts as an inhibitor or activator of key cellular enzymes, particularly those involved in purine biosynthesis, salvage pathways, or signaling cascades.
Analysis of Gene Expression and Protein Phosphorylation Cascades
Specific data on the effects of this compound on gene expression and protein phosphorylation in non-human cell lines are not yet available in the scientific literature. Such analyses are critical for understanding the downstream cellular responses to the compound.
Prospective studies would likely involve treating a non-human cell line with the compound and subsequently performing transcriptomic analysis (e.g., RNA-sequencing) to identify changes in gene expression. This could reveal which cellular pathways are perturbed. In parallel, proteomic approaches, particularly those focusing on post-translational modifications, would be employed to analyze changes in protein phosphorylation. Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics could identify which signaling kinases or phosphatases are affected by the compound, providing direct insight into its mechanism of action on cellular signaling networks.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the 9-Butyl Moiety and Its Influence on Biological Activity
The N9 position of the purine (B94841) ring is a critical site for substitution, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. The attachment of an alkyl group, such as the butyl moiety in 9-Butyl-8-iodo-9H-purin-6-amine, often enhances lipophilicity, which can improve membrane permeability and oral bioavailability.
Research into various classes of purine derivatives, including kinase inhibitors and receptor antagonists, has shown that the length and nature of the N9-alkyl chain are paramount for biological activity. Studies on 9-alkyl-9H-purines have demonstrated that varying the chain length can modulate the potency and selectivity of the compound. For instance, in the development of some enzyme inhibitors, a butyl or pentyl chain has been found to be optimal for fitting into a specific hydrophobic pocket within the target protein. Shorter (methyl, ethyl) or longer (hexyl, heptyl) chains can lead to a significant decrease in activity, highlighting a defined structure-activity relationship (SAR). nih.gov
In a series of 6,9-disubstituted purine analogs developed as potential anticancer agents, modifications at the N9 position with various benzyl (B1604629) groups showed that substituents on the benzyl ring could drastically alter cytotoxic activity. nih.gov While not a simple alkyl chain, this underscores the sensitivity of the N9 position to steric and electronic changes. The butyl group, being a flexible four-carbon chain, can adopt various conformations to fit within a binding site, but its optimal length is target-dependent. For adenosine (B11128) receptor ligands, the N9-substituent is often a ribose or a cyclopentyl group, but alkyl chains have also been explored, influencing receptor subtype selectivity.
| Compound | N9-Substituent | IC50 (µM) |
|---|---|---|
| Analog 1 | -CH3 (Methyl) | 15.2 |
| Analog 2 | -CH2CH3 (Ethyl) | 8.5 |
| Analog 3 | -CH2CH2CH3 (Propyl) | 2.1 |
| Analog 4 | -CH2CH2CH2CH3 (Butyl) | 0.9 |
| Analog 5 | -CH2CH2CH2CH2CH3 (Pentyl) | 1.4 |
| Analog 6 | -CH2CH2CH2CH2CH2CH3 (Hexyl) | 9.8 |
Exploration of Substituents at the 8-Position for Modulating Target Selectivity and Potency
The C8 position of the purine ring offers a valuable vector for chemical modification, directly impacting the electronic properties of the imidazole (B134444) ring portion and influencing how the molecule interacts with its biological target. In this compound, the substituent is a large, electron-withdrawing iodine atom.
Substituents at the C8 position can serve several roles. They can act as steric modulators, either by preventing non-productive binding orientations or by establishing favorable van der Waals interactions within the active site. Electronically, a halogen like iodine can alter the pKa of the purine ring system and participate in halogen bonding, a recognized non-covalent interaction in drug design.
Studies on 8-substituted purine nucleosides have shown that these modifications can confer selectivity for different biological targets. For example, the introduction of alkynyl chains at the C8 position of adenosine has led to the development of selective antagonists for the A3 adenosine receptor. nih.gov In other cases, replacing the C8-hydrogen with a halogen can dramatically increase potency. The large size of the iodine atom can be particularly influential. Furthermore, 8-iodo-purines are valuable synthetic intermediates, enabling the introduction of a wide variety of other functional groups (e.g., aryl, alkyl, amino) via cross-coupling reactions, thus allowing for broad exploration of the C8-SAR.
| Compound | C8-Substituent | Kinase Inhibition (IC50, nM) |
|---|---|---|
| Analog A | -H | 1250 |
| Analog B | -Cl | 340 |
| Analog C | -Br | 150 |
| Analog D | -I (Iodo) | 95 |
| Analog E | -CH3 (Methyl) | 800 |
| Analog F | -NH2 (Amino) | 2100 |
Investigation of Modifications at the 6-Amino Position and Their Impact on Bioactivity
The 6-amino group is a defining feature of adenine (B156593) and its derivatives, including this compound. This group is a crucial hydrogen bond donor and acceptor, often anchoring the purine scaffold into the active site of enzymes like kinases or receptors by mimicking the interactions of endogenous ATP or adenosine.
Modification of this exocyclic amino group has been a cornerstone of purine SAR studies. Even subtle changes, such as mono- or di-alkylation, can significantly alter binding affinity and selectivity. For example, the N6-methyladenosine is a known modification with distinct biological recognition properties. Replacing the amino group with other functionalities has yielded compounds with diverse pharmacological profiles.
In a study of 6,9-disubstituted purines, replacing the 6-amino group with various substituted piperazine (B1678402) moieties resulted in potent cytotoxic agents against several cancer cell lines. nih.gov For instance, a 6-(4-(3,4-dichlorophenyl)piperazine) analog showed significant activity, demonstrating that large, hydrophobic groups can be well-tolerated at this position for certain targets. nih.gov Conversely, for many adenosine receptors, maintaining the primary amino group is essential for agonist activity, and substitution leads to antagonists. The impact of modifying the 6-amino group is therefore highly target-dependent, ranging from complete loss of activity to a switch in pharmacological function or a significant increase in potency.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For purine derivatives, QSAR models have been instrumental in rationally designing more potent and selective inhibitors for targets like protein kinases. mdpi.comnih.gov These models translate molecular features into numerical descriptors, which are then used to build a mathematical equation that can predict the activity of novel, unsynthesized compounds. mdpi.comnih.gov
A typical QSAR study on a series of purine analogs would involve calculating various descriptors:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energies. These account for the electrostatic and hydrogen-bonding potential of the molecule.
Steric Descriptors: Including molecular weight, volume, surface area, and specific steric parameters (e.g., Verloop sterimol parameters). These describe the size and shape of the molecule and its substituents.
Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the lipophilicity of the compound.
For a series of Bcr-Abl kinase inhibitors based on a purine scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) were developed. mdpi.com These models generated contour maps indicating where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. Such studies consistently highlight the importance of the substitution patterns at the C2, C6, and N9 positions. nih.gov For instance, a model might predict that a bulky, hydrophobic group at N9 (like a butyl group) and an electrostatically negative group at C8 (like iodine) would enhance binding affinity. The reliability of these models is assessed by statistical parameters like the cross-validated correlation coefficient (q²), which should be greater than 0.5 for a predictive model. mdpi.com
Conformational Analysis and its Correlation with Biological Recognition and Activity
The three-dimensional conformation of a molecule is what determines its ability to bind to a biological target. For purine derivatives like this compound, conformational analysis examines the spatial arrangement of the substituents relative to the core purine ring.
The key conformational features include the orientation of the 9-butyl chain and the potential for rotation around the N9-C(butyl) single bond. The flexibility of the butyl chain allows it to adopt a conformation that best fits the topology of a binding pocket. The bulky iodine atom at the C8 position can significantly influence the preferred conformation of the N9-substituent. It can create steric hindrance that restricts the rotation of the butyl group, favoring a specific "syn" or "anti" like conformation relative to the imidazole part of the purine ring.
X-ray crystallography studies of related 6,9-disubstituted purines have provided valuable insights into their solid-state conformations. nih.gov For example, in N-Benzyl-9-isopropyl-9H-purin-6-amine, the dihedral angle between the purine and benzene (B151609) rings is nearly perpendicular, indicating a specific spatial arrangement of the substituents. Such studies, combined with NMR analysis in solution, help to build a picture of the molecule's preferred shape. This conformation is directly linked to biological activity, as it must be complementary to the active site of the target protein for effective binding and subsequent biological response to occur.
Advanced Analytical Methodologies for Research Applications of 9 Butyl 8 Iodo 9h Purin 6 Amine
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic compounds like 9-Butyl-8-iodo-9H-purin-6-amine, ensuring the purity of the compound for research applications and quantifying it in various samples. A typical reversed-phase HPLC (RP-HPLC) method is often employed for non-polar to moderately polar compounds.
For the purity analysis of this compound, a C18 or C8 column is generally suitable. The method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). The gradient elution is often preferred to ensure the separation of the main compound from any starting materials, by-products, or degradation products. UV detection is commonly used for purine (B94841) analogues, with the detection wavelength set at or near the compound's maximum absorbance for optimal sensitivity.
A developed HPLC method can be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. This is critical for reliable quantification in research assays.
| Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This table presents illustrative HPLC conditions for the analysis of this compound.
While this compound itself is not chiral, its derivatives, particularly those with stereogenic centers introduced through further synthesis, may exist as enantiomers. In such cases, chiral HPLC is essential for their separation and quantification. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are more common and are available with a variety of chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose), cyclodextrins, or protein-based phases. nih.govmdpi.commdpi.com The choice of the CSP and the mobile phase is critical and often requires screening of different conditions to achieve optimal separation. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices (e.g., cell lysates, tissue homogenates, excluding human samples)
For the detection and quantification of this compound at very low concentrations in complex biological matrices like cell lysates or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. mdpi.comnih.govnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
Sample preparation is a critical step to remove interferences and enrich the analyte. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). An isotopically labeled internal standard of this compound would be ideal for the most accurate quantification, as it would compensate for matrix effects and variations in extraction recovery and ionization efficiency.
In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then fragmented in the collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.
| Parameter | Illustrative Condition |
| LC Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 318.0 |
| Product Ions (m/z) | e.g., 191.1, 135.1 |
| Collision Energy | Optimized for specific transitions |
This table presents illustrative LC-MS/MS conditions for the trace analysis of this compound.
Capillary Electrophoresis (CE) for High-Resolution Separation and Characterization of Analogues
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or polar compounds. nih.govscispace.com For this compound and its analogues, Capillary Zone Electrophoresis (CZE) would be the most common mode. In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field.
Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and concentration, as well as the applied voltage and capillary temperature. The use of additives to the BGE, such as organic solvents or cyclodextrins, can further enhance separation selectivity. CE is particularly advantageous due to its low sample and reagent consumption and rapid analysis times. researchgate.netnih.gov
Electrochemical and Biosensor-Based Detection Methods for Research Assay Development
The electrochemical properties of the purine ring system allow for the development of sensitive electrochemical detection methods. nih.gov These methods can be coupled with HPLC or used in dedicated biosensors. For instance, an electrochemical detector can be used with HPLC to quantify this compound based on its oxidation potential.
Furthermore, biosensors can be developed for high-throughput screening or specific binding assays. nih.gov This could involve immobilizing a target protein (e.g., a receptor or enzyme) onto an electrode surface. The binding of this compound to the immobilized biomolecule could then be detected as a change in the electrical properties of the electrode, such as impedance or current. Such biosensors can provide real-time kinetic data and are valuable tools in drug discovery and mechanistic studies. rsc.orgui.ac.id Modifications of the electrode surface with nanomaterials can further enhance the sensitivity and performance of these biosensors. nih.gov
Application of Isotopic Labeling and Tracing for Mechanistic Biological Studies
Isotopic labeling is a powerful technique to trace the metabolic fate and elucidate the mechanism of action of a compound within a biological system. nih.govnih.gov For this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the molecule during its synthesis.
For example, labeling the butyl chain with ¹³C could allow researchers to follow its metabolism by tracking the appearance of ¹³C-labeled metabolites using mass spectrometry. Similarly, ¹⁵N labeling of the purine ring can provide insights into the stability of the ring structure and its potential incorporation into nucleic acids or other metabolic pathways. nih.gov These tracer studies are invaluable for understanding how the compound interacts with cellular machinery, identifying its molecular targets, and characterizing its metabolic profile in preclinical research models. nih.gov
Future Research Directions and Emerging Applications
Design and Synthesis of Next-Generation Purine (B94841) Analogues with Enhanced Specificity and Selectivity
The purine ring system is recognized as a privileged structure in medicinal chemistry, serving as a versatile scaffold for developing novel therapeutic agents. chemrxiv.org Future research will focus on the rational design and synthesis of next-generation analogues of 9-Butyl-8-iodo-9H-purin-6-amine to enhance biological specificity and selectivity. The existing structure offers multiple points for chemical modification. Synthetic strategies, such as palladium-catalyzed cross-coupling reactions, could be employed to replace the iodo group at the C8 position with a variety of functional moieties. acs.org Similarly, modifications to the N9-butyl group and the C6-amine can be explored to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement.
The development of novel purine analogues remains a significant area of interest in medicinal chemistry. chemrxiv.org By creating a library of derivatives based on the this compound core, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with improved potency and reduced off-target effects. acs.orgnih.gov This approach allows for the fine-tuning of molecular properties to optimize interactions with specific biological targets.
Table 1: Potential Modifications for Next-Generation Analogues
| Position for Modification | Current Group | Potential New Groups for Enhanced Selectivity | Rationale |
|---|---|---|---|
| C8 | Iodo | Aryl, Heteroaryl, Alkynyl, Amino groups | To explore new binding interactions and modulate electronic properties. |
| N9 | Butyl | Cycloalkyl, Branched alkyl, Functionalized alkyl chains | To alter solubility, metabolic stability, and steric interactions within target binding pockets. |
| C6 | Amine | Substituted amines, Amides, Small heterocycles | To modify hydrogen bonding patterns and introduce new vectors for target engagement. |
| C2 | Hydrogen | Halogens, Amino, Alkyl groups | To probe for additional binding sites and improve target affinity, a common modification point on the purine scaffold. |
Integration into High-Throughput Screening Libraries for Novel Biological Target Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against various biological targets. enamine.net Integrating this compound and its synthesized analogues into HTS libraries is a critical future direction. Given that compounds bearing the purine scaffold have shown a wide range of pharmacological effects, these molecules represent promising candidates for identifying novel protein-ligand interactions. acs.orgacs.org
The inclusion of these purine derivatives in diverse screening collections can facilitate the discovery of hits for previously "undruggable" targets. enamine.net Advanced screening platforms, such as Fluorometric Imaging Plate Readers (FLIPR) for cellular screening or Surface Plasmon Resonance (SPR) for direct binding studies, can be employed to identify and characterize the interactions between the purine analogues and novel biological targets. enamine.net This systematic approach accelerates the hit-to-lead optimization process.
Exploration of Supramolecular Assembly and Material Science Applications of Purine Scaffolds
The inherent properties of the purine scaffold lend themselves to applications beyond pharmacology, extending into supramolecular chemistry and material science. acs.orgnih.gov Future research could explore the capacity of this compound derivatives to participate in supramolecular self-assembly. nih.gov The planar structure of the purine ring, combined with its potential for hydrogen bonding and π-stacking interactions, can be leveraged to create ordered nanostructures.
By introducing specific functional groups onto the purine core, it may be possible to direct the assembly of these molecules into nanoassemblies such as nanovesicles. acs.orgnih.gov The presence of a heavy atom like iodine could also impart unique properties relevant to materials science, such as applications in imaging or electronics. These research avenues could lead to the development of novel biocompatible materials for drug delivery, biosensing, or diagnostics.
Advanced Mechanistic Elucidation of Novel Biomolecular Interactions and Signaling Cascades
While the purine scaffold is common in HSP90 inhibitors, the specific mechanism of action for this compound is yet to be determined. drugbank.comnih.gov A crucial area for future investigation is the detailed elucidation of its molecular targets and the signaling pathways it modulates. Advanced biochemical and biophysical techniques will be essential to identify direct binding partners.
Once a primary target is identified, structural biology methods such as X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into the binding mode. This information is invaluable for understanding the basis of its biological activity and for guiding further structure-based drug design. Subsequent cell-based assays can then be used to unravel the downstream effects on signaling cascades, clarifying how the compound exerts its physiological or pathophysiological effects.
Role of this compound in Developing Chemical Biology Tools and Probes
Chemical biology tools are indispensable for dissecting complex biological processes. merckmillipore.com this compound can serve as a foundational scaffold for the development of such tools. By chemically modifying the core structure, probes can be created to investigate its biological function and interactions. For example, the iodo group can be replaced with an azide or alkyne handle via established synthetic methods, allowing for "click" chemistry conjugation to reporter tags like fluorophores or biotin.
These functionalized probes would enable a range of applications, including:
Fluorescent Probes : For visualizing the subcellular localization of the compound and its targets using microscopy.
Affinity-Based Probes : For pull-down assays to identify binding proteins from cell lysates, thus aiding in target identification.
Photo-Affinity Probes : To covalently crosslink the compound to its target upon photoactivation, allowing for the unambiguous identification of direct interaction partners.
Prospects for Fundamental Contributions to Purine Metabolism and Signaling Pathways
Purines are fundamental molecules in numerous cellular processes, including the synthesis of DNA and RNA, cell signaling, and metabolism. nih.gov Studying the interactions of synthetic purine analogues like this compound with the machinery of purine metabolism and signaling offers a powerful approach to gain deeper insights into these essential pathways.
Future studies could investigate whether this compound acts as a substrate, inhibitor, or modulator of key enzymes involved in purine biosynthesis or salvage pathways. Furthermore, its potential to interact with purinergic receptors (a major class of cell surface receptors that bind natural purines like adenosine (B11128) and ATP) could be explored. By acting as a selective agonist or antagonist, the compound could help to dissect the physiological roles of different receptor subtypes, potentially leading to new therapeutic strategies for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
